molecular formula C19H17BrO6 B7836939 ethyl 5-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate

ethyl 5-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate

Cat. No.: B7836939
M. Wt: 421.2 g/mol
InChI Key: DBSXIQWNEBDGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a furochromene core with various substituents, makes it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the furochromene core

For example, the synthesis might begin with the preparation of a suitable furochromene intermediate, followed by bromination using bromine or a brominating agent like N-bromosuccinimide. The butanoyl group can be introduced through acylation reactions using butanoyl chloride in the presence of a Lewis acid catalyst. The final esterification step to form the ethyl ester can be carried out using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the process would be a key consideration, with a focus on achieving high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The biological activity of furochromenes makes this compound a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential pharmaceutical applications include the development of new drugs for treating diseases such as cancer, inflammation, and infections.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate would depend on its specific biological target. In general, compounds of this type can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzyme kinetics, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate: Lacks the butanoyl group, which may affect its biological activity and chemical reactivity.

    Ethyl 8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate: Lacks the bromine atom, which may influence its reactivity in substitution reactions.

    Ethyl 5-bromo-8-butanoyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate: Lacks the methyl group, which could affect its steric properties and interactions with biological targets.

Uniqueness

The presence of both the bromine atom and the butanoyl group in ethyl 5-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate makes it unique compared to similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 5-bromo-8-butanoyl-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO6/c1-4-6-13(21)10-7-11-16-14(8-12(20)17(11)26-18(10)22)25-9(3)15(16)19(23)24-5-2/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSXIQWNEBDGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C3C(=CC(=C2OC1=O)Br)OC(=C3C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.